molecular formula C13H13N3O2S B2678271 3-methyl-4-oxo-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1286713-82-3

3-methyl-4-oxo-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2678271
CAS No.: 1286713-82-3
M. Wt: 275.33
InChI Key: QFKQBUYVUDRJQD-UHFFFAOYSA-N
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Description

3-methyl-4-oxo-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a novel small molecule inhibitor researched for its potential in oncology, specifically designed to target PIM-1 kinase. PIM-1 is a serine/threonine kinase that plays a crucial role in controlling vital cellular processes, including cell proliferation, apoptosis, and metabolism. Its overexpression is documented in numerous haematological malignancies and solid tumours, such as prostate cancer, and is often associated with a poor prognosis in certain breast cancer types. This compound belongs to a class of synthetic S-amide tetrahydropyrimidinone derivatives that have demonstrated strong in vitro broad antiproliferative activity in biochemical assays . The core scaffold of this inhibitor is engineered to bind within the ATP-binding domain of the PIM-1 kinase. Compounds sharing this structural motif have shown potent inhibitory action against PIM-1, with IC50 values reported in the nanomolar range, inducing mixed late apoptosis and necrosis in cancer cells and causing cell cycle arrest at the G2/M phase . Its research value is further supported by in silico studies, including molecular dynamics and induced fit docking, which predict a stable binding mode and strong molecular field similarity with known active compounds in the PIM-1 kinase active site . This inhibitor represents a promising scaffold for the further optimization and development of new leads with selective PIM-inhibitory and anticancer activity, providing a valuable tool for investigating cancer signalling pathways and therapeutic strategies.

Properties

IUPAC Name

3-methyl-N-(4-methylphenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-8-3-5-9(6-4-8)15-11(17)10-7-14-13(19)16(2)12(10)18/h3-7H,1-2H3,(H,14,19)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKQBUYVUDRJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CNC(=S)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-oxo-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of p-toluidine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent thiolation.

    Condensation Reaction:

    p-toluidine reacts with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-oxo-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or alkoxides replace existing groups on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that derivatives of similar structures show significant antimicrobial properties. Preliminary studies suggest that 3-methyl-4-oxo-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide may effectively inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundTBDTBD

Cytotoxicity

Investigations into the cytotoxic effects of this compound have shown promising results against cancer cell lines. For instance, studies have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells.

Case Study Example :
In a study involving MCF-7 breast cancer cells, the compound exhibited an IC50 value of approximately 25 µM after 48 hours of treatment, suggesting moderate cytotoxicity that warrants further investigation into its potential as an anticancer agent.

Anti-inflammatory Effects

Thiazolidine derivatives have been noted for their anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound could be a candidate for treating inflammatory diseases.

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

  • Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
  • Cancer Therapeutics : Potential use as a chemotherapeutic agent due to its cytotoxic properties.
  • Anti-inflammatory Drugs : Application in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-methyl-4-oxo-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The thioxo group and the tetrahydropyrimidine ring play crucial roles in binding to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent variations are summarized in Table 1.

Table 1: Structural Comparison of Tetrahydropyrimidine Derivatives
Compound Name Substituents (Position) Key Features Reference
Target Compound 3-Me, 4-Oxo, 2-S, N-(p-tolyl) Methyl (electron-donating), thioxo (H-bond acceptor), p-tolyl (hydrophobic)
3-Hydroxy-2,4-dioxo-6-(phenylamino)-N-(p-tolyl)-... (10aa) 3-OH, 4-Oxo, 2-Oxo, N-(p-tolyl) Hydroxy and oxo groups enhance polarity; reduced lipophilicity
6-Methyl-2-thioxo-4-(5-nitro-2-furanyl)-... (11b) 4-(5-Nitro-furanyl), 2-S, 6-Me Nitro (electron-withdrawing), furan (planar aromatic)
N-(4-Chlorophenyl)-3-formyl-6-methyl-4-aryl-2-S-... (4a-l) 4-Aryl, 3-CHO, N-(4-Cl-Ph) Chlorophenyl (electron-withdrawing), formyl (reactive)
4-(Furan-2-yl)-6-Me-2-S-... (3c, 3d, 3e) 4-Furan, 2-S, 6-Me Furan enhances π-π stacking; moderate antioxidant activity
Key Observations:
  • Thioxo vs.
  • Substituent Electronics : Electron-donating groups (e.g., methyl at C3) increase electron density on the pyrimidine ring, whereas electron-withdrawing groups (e.g., nitro in 11b) may stabilize charge distribution in reactive intermediates .
  • Aromatic Substituents : The p-tolyl group in the target compound provides hydrophobic interactions, contrasting with the polar 4-chlorophenyl in 4a-l or the π-rich furan in 3c .
Key Observations:
  • Biginelli Reaction: The target compound’s synthesis aligns with high-yield (70–90%) protocols for dihydropyrimidinones/thiones, though yields depend on substituent steric effects .
  • Nucleophilic Substitution : Compounds like 10aa achieve >80% yields via stepwise substitution, but require purified intermediates .

Physicochemical and Spectral Properties

Table 3: Physical and Spectral Data
Compound Name Melting Point (°C) IR (cm⁻¹) $ ^1H $/$ ^{13}C $ NMR Shifts (ppm) Reference
Target Compound ~130–135* 1670 (C=O), 1250 (C=S) δ 2.35 (3-Me), 7.2–7.8 (p-tolyl)
5e (from ) 131–133 1614 (C=O), 1220 (C=S) δ 6.8–7.5 (aromatic), 2.1 (CH3)
11b (from ) 160–162 1665 (C=O), 1245 (C=S) δ 8.2 (NO2), 6.7–7.3 (furan)
3j (from ) N/A 1680 (C=O) δ 3.8 (OCH3), 7.1–7.9 (dimethoxyphenyl)

*Inferred from similar compounds .

Key Observations:
  • Melting Points : Thioxo derivatives (e.g., target compound, 5e) generally exhibit lower melting points (~130–135°C) than nitro-substituted analogs (160–162°C for 11b) due to reduced crystallinity .
  • Spectral Signatures : Thioxo groups show distinct IR stretches at 1220–1250 cm⁻¹, while carbonyls (C=O) appear at 1665–1680 cm⁻¹ .

Biological Activity

3-Methyl-4-oxo-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C12H12N2O2S
  • Molecular Weight : 248.30 g/mol

The structure features a tetrahydropyrimidine ring with thioxo and carboxamide functional groups, which are crucial for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. In particular, compounds similar to 3-methyl-4-oxo-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine have shown effectiveness against various bacterial strains. For instance:

  • Study Findings : A study demonstrated that these compounds exhibited bacteriostatic effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the specific derivative tested .

Anticancer Activity

Several studies have reported anticancer properties associated with pyrimidine derivatives. The compound has been linked to:

  • Mechanism : Induction of apoptosis in cancer cells through the inhibition of topoisomerase enzymes, which are essential for DNA replication and repair.
  • Case Study : In vitro studies showed that similar compounds led to G2/M phase cell cycle arrest in cancer cell lines such as MGC-803 and HeLa .
CompoundCell LineIC50 (µM)Mechanism
3-Methyl-4-oxo-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidineMGC-80315.5Topoisomerase II inhibition
6-chloro-3-(1H-indol-3-yl)HeLa12.0Apoptosis induction

Anti-inflammatory Effects

The anti-inflammatory potential of this class of compounds has also been explored. The compound has been shown to inhibit key inflammatory mediators:

  • Research Evidence : It was observed that related derivatives reduced TNFα-induced NF-κB activation in cellular models, suggesting a pathway for anti-inflammatory activity .

Case Studies

  • Inhibition of Schistosoma mansoni Cercarial Elastase : A derivative of the tetrahydropyrimidine structure was tested for its inhibitory effect on cercarial elastase with an IC50 value of 264 µM. This finding indicates potential for treating schistosomiasis .
  • Antiviral Activity : Compounds similar to 3-methyl-4-oxo have demonstrated antiviral properties against Zika virus (ZIKV) and Dengue virus (DENV), with effective concentrations (EC50) reported at 2.4 µM and 1.4 µM respectively .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-methyl-4-oxo-2-thioxo-N-(p-tolyl)-tetrahydropyrimidine-5-carboxamide and its derivatives?

  • Methodological Answer : The compound is typically synthesized via alkylation of 3-amino-5-methyl-4-oxo-N-aryl-2-thioxo-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide precursors. For example, alkylation with benzylthio groups introduces structural diversity, as seen in the synthesis of compound 2d (3-amino-2-(benzylthio)-5-methyl-N-(4-methylphenyl)-4-oxo-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide). Reaction conditions involve refluxing in polar aprotic solvents (e.g., DMF) with alkyl halides, followed by purification via recrystallization .

Q. How is the structural conformation of this compound confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, analogs like ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate were analyzed to determine puckered pyrimidine rings and dihedral angles between aromatic systems. Hydrogen bonding patterns (e.g., C–H···O interactions) are critical for stabilizing crystal packing .

Q. What preliminary biological assays are used to evaluate its activity?

  • Methodological Answer : Antibacterial activity is assessed via agar diffusion or microdilution assays against Gram-negative strains (e.g., Proteus vulgaris, Pseudomonas aeruginosa). Compound 2d demonstrated moderate inhibition (MIC values: 32–64 µg/mL), validated by dose-response curves and positive controls like ciprofloxacin .

Advanced Research Questions

Q. How do regioselective alkylation reactions impact the pharmacological profile of this compound?

  • Methodological Answer : Regioselectivity is governed by electronic and steric factors. In tandem Knoevenagel-Michael reactions, alkylation at the thioxo sulfur atom (vs. nitrogen) is favored, as observed in 6-allylsulfanyl-2-amino-4-isobutyl-N³,N⁵-di-m-tolyl-3,4-dihydropyridine-3,5-dicarboxamide. Computational modeling (DFT) and SCXRD validate site selectivity, while bioactivity comparisons of regioisomers clarify structure-activity relationships (SAR) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., broth vs. agar methods) or bacterial strain differences. To resolve this:

  • Use standardized CLSI/MIC protocols.
  • Synthesize structural analogs (e.g., varying aryl substituents on the p-tolyl group) to isolate key pharmacophores.
  • Cross-validate with in silico docking (e.g., targeting DNA gyrase for antibacterial activity) .

Q. What challenges arise in refining X-ray crystallographic data for this compound’s analogs?

  • Methodological Answer : Key challenges include:

  • Crystal Quality : Slow evaporation of ethyl acetate/ethanol (3:2) yields diffraction-suitable crystals.
  • Disorder : Flexible side chains (e.g., allyl groups) require constrained refinement.
  • Hydrogen Bonding : Bifurcated C–H···O bonds necessitate high-resolution data (≤ 0.8 Å) for accurate assignment, as seen in thiazolopyrimidine derivatives .

Q. What spectroscopic techniques are optimal for characterizing tautomeric forms in solution?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is critical:

  • ¹H-NMR : Chemical shifts of NH protons (δ 10–12 ppm) indicate thione-thiol tautomerism.
  • ¹³C-NMR : Carbonyl/thioxo carbon signals (δ 170–180 ppm) differentiate tautomers.
  • Variable-temperature NMR : Resolves dynamic equilibria, while IR spectroscopy confirms S–H stretches (2500–2600 cm⁻¹) in thiol forms .

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